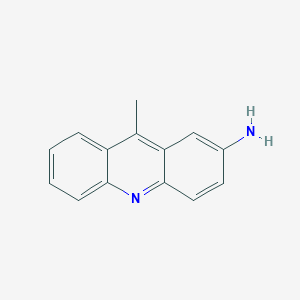

9-Methylacridin-2-amine

Description

Properties

CAS No. |

25603-36-5 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

9-methylacridin-2-amine |

InChI |

InChI=1S/C14H12N2/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,15H2,1H3 |

InChI Key |

DYPFHCYAUIKADU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC3=CC=CC=C13)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of acridines is highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Methoxy vs. Methyl : Methoxy groups (e.g., in 6-chloro-2-methoxyacridin-9-amine ) increase electron density via resonance, enhancing DNA binding but reducing metabolic stability compared to methyl groups.

- Halogen Effects : Chloro substituents (e.g., C-6 in ) boost lipophilicity and may enhance target affinity but introduce steric hindrance.

- Aminophenyl Derivatives: Compounds like 9-(4-aminophenyl)-2-methylacridin-3-amine show improved solubility in salt forms and dual hydrogen-bonding capacity, making them promising for drug design.

Key Findings :

- Anti-Tuberculosis Activity : Symmetric acridine-benzothiazole hybrids exhibit superior activity (IC₅₀ < 3 µM) due to enhanced membrane penetration and target binding.

- Neuroprotection : The chloro-methoxy derivative () shows specific anti-prion activity, likely due to optimized substituent positioning for protein interaction.

Q & A

Basic: What are the recommended synthetic routes for 9-Methylacridin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves halogenation or substitution reactions on acridine precursors. For example, 6,9-Dichloro-2-methoxyacridine can react with phenol and ammonium carbonate under reflux to yield intermediates like 6-chloro-2-methoxy-acridin-9-ylamine . Optimization requires precise control of temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios. Reaction progress should be monitored via HPLC to track intermediate formation and ensure high purity (>95%) . For methyl-substituted derivatives, chlorination of 2-methylacridine using PCl₅ or SOCl₂ under anhydrous conditions is common, followed by amination .

Key Parameters for Optimization:

| Parameter | Range/Considerations |

|---|---|

| Temperature | 80–120°C (reflux) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) |

| Reaction Time | 12–24 hours |

| Purification | Column chromatography (silica gel, hexane/EtOAc) |

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

Structural elucidation requires a combination of spectral and chromatographic methods:

- ¹H/¹³C NMR : To confirm substitution patterns and methyl/acridine ring interactions. For example, methoxy groups in 6-chloro-2-methoxyacridine derivatives show singlet peaks at δ 3.8–4.0 ppm .

- HPLC : To assess purity (>98%) and resolve byproducts from incomplete substitution reactions .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- UV-Vis Spectroscopy : To study electronic transitions in the acridine core (λmax ~350–400 nm) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in enzyme inhibition studies?

Answer:

Density Functional Theory (DFT) calculations can model interactions between this compound and biological targets, such as cholinesterase enzymes. For example:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions on the acridine ring for binding site analysis .

- Binding Energy Calculations : Compare ΔG values for ligand-enzyme complexes to prioritize derivatives for synthesis .

- Reactivity Descriptors : Fukui indices predict sites prone to electrophilic attack, aiding in functionalization strategies .

Case Study:

DFT analysis of 6,7-dimethoxyacridine derivatives revealed that methylation at position 9 enhances steric hindrance, reducing binding to acetylcholinesterase active sites .

Advanced: How should researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?

Answer:

Contradictions often arise from impurities, stereochemical variations, or assay conditions. A systematic approach includes:

Replicate Experiments : Confirm results under standardized conditions (e.g., pH 7.4 for enzyme assays) .

Cross-Validation : Compare NMR/HPLC data with synthetic intermediates to trace contamination sources .

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of bioactivity differences (e.g., IC₅₀ values) .

Crystallography : Resolve structural ambiguities via X-ray diffraction of single crystals .

Example:

Discrepancies in reported IC₅₀ values for acridine-based cholinesterase inhibitors were resolved by standardizing substrate concentrations and incubation times across labs .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

This compound is studied for:

- Enzyme Inhibition : Targeting acetylcholinesterase (AChE) in neurodegenerative disease models .

- DNA Intercalation : Modulating topoisomerase activity in anticancer research .

- Fluorescent Probes : Leveraging acridine’s inherent fluorescence for cellular imaging .

Methodological Note:

Bioactivity assays require negative controls (e.g., donepezil for AChE) and dose-response curves (10⁻⁹–10⁻⁴ M) to quantify efficacy .

Advanced: How can researchers design experiments to study the degradation pathways of this compound under oxidative conditions?

Answer:

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and monitor degradation via LC-MS .

- Product Identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to trace cleavage products .

- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate degradation half-lives (t₁/₂) .

Data Interpretation Tip:

Unexpected products (e.g., nitroso derivatives) may indicate nitrosamine formation, requiring mitigation strategies per EMA guidelines .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂) .

- Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.